2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid
Description
Chemical Identity and Nomenclature
The compound 2-[(2,3-Dihydro-benzodioxine-6-carbonyl)-amino]-propionic acid possesses the Chemical Abstracts Service registry number 1009513-69-2 and exhibits a molecular formula of C12H13NO5 with a corresponding molecular weight of 251.24 grams per mole. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating both the benzodioxane heterocyclic system and an amino acid derivative functionality. Alternative nomenclature designations include "Alanine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-" which emphasizes its relationship to the naturally occurring amino acid alanine. The compound can also be referred to as "2-(2,3-Dihydrobenzo[b]dioxine-6-carboxamido)propanoic acid" in certain chemical databases, reflecting variations in systematic naming conventions.
The structural characterization reveals predicted physical properties that provide insight into its chemical behavior. The predicted boiling point stands at 455.2±45.0 degrees Celsius, while the density is calculated at 1.345±0.06 grams per cubic centimeter. The predicted acid dissociation constant value of 3.66±0.10 indicates the compound's acidic nature, which is consistent with the presence of the carboxylic acid functionality inherent in the propionic acid moiety. These physicochemical parameters suggest that the compound would exhibit moderate polarity and specific solubility characteristics that could influence its biological activity and pharmaceutical applications.
Historical Context of Benzodioxine-Containing Compounds
The historical development of benzodioxane chemistry traces back to fundamental discoveries in heterocyclic compound synthesis, establishing a rich foundation for contemporary pharmaceutical applications. The 1,4-benzodioxane scaffold has maintained its relevance throughout multiple decades of medicinal chemistry research, demonstrating remarkable versatility in drug discovery strategies. This persistence in pharmaceutical research can be attributed to the unique structural properties that the benzodioxane ring system imparts to molecules, including enhanced metabolic stability and favorable pharmacokinetic profiles. The evolution of benzodioxane chemistry has witnessed its application across diverse therapeutic areas, spanning from neurological disorders to antimicrobial agents, highlighting the adaptability of this heterocyclic framework.
Natural product chemistry has significantly contributed to the historical significance of benzodioxane-containing compounds. Lignan-derived 1,4-benzodioxane natural products have been shown to exhibit a diverse array of biological activities, which has lent them to be the focus of a wealth of synthetic attention. These naturally occurring compounds have served as inspiration for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and selectivity profiles. The biosynthetic pathways leading to benzodioxane-containing natural products have provided valuable insights into structure-activity relationships that continue to inform modern drug design strategies.
The pharmaceutical industry has recognized the therapeutic potential of benzodioxane derivatives through the development of several marketed medications. Notable examples include eliglustat, a glucosylceramide synthase inhibitor used to treat Gaucher's disease, and the antihypertensive alpha-adrenoblockers doxazosin, which incorporates the benzodioxane moiety as a key structural element. These successful therapeutic applications have validated the benzodioxane scaffold as a privileged structure in medicinal chemistry, encouraging continued research into novel derivatives and applications.
Structural Significance in Medicinal Chemistry
The structural architecture of 2-[(2,3-Dihydro-benzodioxine-6-carbonyl)-amino]-propionic acid embodies several key principles that enhance its potential utility in medicinal chemistry applications. The benzodioxane ring system provides a rigid, planar aromatic framework that can engage in favorable π-π interactions with biological targets while maintaining appropriate molecular geometry for receptor binding. The fusion of the benzene ring with the 1,4-dioxane moiety creates a unique three-dimensional structure that often exhibits enhanced selectivity compared to simpler aromatic systems. This structural rigidity contributes to improved binding affinity and reduced conformational entropy penalties upon target engagement.
The incorporation of the amino acid-derived propionic acid functionality introduces important pharmacophoric elements that can participate in hydrogen bonding interactions with biological targets. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, while the amide linkage provides additional opportunities for specific molecular recognition. This combination of functional groups creates a versatile platform for structure-activity relationship optimization, allowing medicinal chemists to fine-tune biological activity through systematic structural modifications. The positioning of these functional groups relative to the benzodioxane core establishes a defined spatial arrangement that can be optimized for specific therapeutic targets.
Recent advances in benzodioxane medicinal chemistry have demonstrated the scaffold's utility in developing inhibitors for various biological pathways. Benzodioxane-benzamide derivatives have shown promise as bacterial cell division inhibitors, specifically targeting the essential protein involved in bacterial cytokinesis. The versatility of the 1,4-benzodioxane ring has led to the simple introduction of several structural modifications that can dramatically alter biological activity profiles. Computational modeling studies have provided valuable insights into the binding modes of benzodioxane-containing compounds, revealing how structural modifications can influence both potency and selectivity.
| Structural Feature | Medicinal Chemistry Significance | Biological Implication |
|---|---|---|
| Benzodioxane Ring | Rigid aromatic framework | Enhanced target selectivity |
| Amide Linkage | Hydrogen bonding capability | Improved binding affinity |
| Carboxylic Acid | Ionizable group | Favorable pharmacokinetics |
| Planar Geometry | π-π Stacking interactions | Receptor recognition |
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(12(15)16)13-11(14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUOABIVUVVWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Cyclization of Catechol Derivatives
A widely adopted route involves reacting catechol with 2,3-dibromopropionic acid derivatives under basic conditions. For example:
- Ethyl 2,3-dihydrobenzodioxin-2-carboxylate is synthesized by treating catechol with ethyl 2,3-dibromopropionate in toluene using K₂CO₃ and polyethylene glycol (PEG) as a phase-transfer catalyst (85% yield).
- Hydrolysis of the ester group via lithium hydroxide in THF/water (1:1) at 60°C for 6 hours yields the free carboxylic acid.
Key parameters :
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Toluene | K₂CO₃ | 70–150°C | 78–85 |
| Acetone | K₂CO₃ | Reflux | 76 |
Note: PEG-400 enhances reaction efficiency by stabilizing intermediates.
Coupling with 2-Aminopropionic Acid
Mixed-Anhydride Method
The benzodioxine-6-carboxylic acid is activated using isobutyl chloroformate in the presence of N-methylmorpholine (NMM). Subsequent reaction with 2-aminopropionic acid in THF at 0–5°C affords the target compound.
Typical conditions :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:
Direct Aminolysis of Acid Chlorides
Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in refluxing dichloroethane (DCE), followed by reaction with 2-aminopropionic acid in the presence of triethylamine (Et₃N).
Optimized protocol :
| Step | Conditions | Yield (%) |
|---|---|---|
| Acid chloride formation | SOCl₂, DCE, 80°C, 2h | 95 |
| Aminolysis | Et₃N, THF, 0°C → 25°C, 6h | 75 |
Caution: Excess SOCl₂ must be removed under vacuum to prevent side reactions.
Alternative Routes via Bromoacetyl Intermediates
Synthesis of 2-Bromo-N-(benzodioxin-6-yl)acetamides
Reacting N-(2,3-dihydrobenzodioxin-6-yl)amine with bromoacetyl bromide in aqueous Na₂CO₃ (pH 9–10) yields electrophilic intermediates. These are coupled with 2-aminopropionic acid using LiH in DMF at 25°C.
Representative data :
| Starting material | Product | Yield (%) |
|---|---|---|
| N-Benzodioxin-6-amine | Bromoacetyl intermediate | 82 |
| Coupling with 2-aminopropionic acid | Target compound | 58 |
Challenges and Optimization Strategies
Regioselectivity in Benzodioxine Formation
Unwanted 7-substituted isomers may form during alkylation-cyclization. Crystallization in methanol effectively removes minor isomers (purity >99% by HPLC).
Protection of Amino Groups
To prevent self-condensation, the Boc (tert-butoxycarbonyl) group is introduced to 2-aminopropionic acid prior to coupling. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine.
Scalability Issues
Large-scale reactions (>100 g) require:
- Slow addition of dibromoester to control exothermicity.
- Use of flow chemistry for Pd-catalyzed steps to improve safety.
Analytical Characterization
Successful synthesis is confirmed by:
- ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, NH), 6.90–6.78 (m, 3H, aromatic), 4.35–4.28 (m, 4H, OCH₂CH₂O), 3.45 (q, 1H, CH), 2.98 (t, 2H, CH₂).
- IR (KBr): 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
- HPLC : Retention time 6.74 min (C18 column, MeCN:H₂O = 60:40).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation-Cyclization + EDCl/HOBt | 70 | 98.5 | High | Moderate |
| Pd-Catalyzed Carbonylation | 55 | 97.2 | Low | High |
| Acid Chloride Aminolysis | 75 | 99.1 | Medium | Low |
Recommendation: The EDCl/HOBt method balances yield and cost for industrial applications.
Chemical Reactions Analysis
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of compounds related to 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid. A study synthesized new sulfonamides incorporating benzodioxane moieties and evaluated their activity against key enzymes such as α-glucosidase and acetylcholinesterase. The findings suggest that these compounds could be beneficial for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their inhibitory effects on these enzymes .
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | Moderate |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | High |
Antioxidant Properties
The antioxidant activity of derivatives of this compound has been investigated, showing promise in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions. The structure’s ability to stabilize free radicals is attributed to the presence of the dioxine ring which enhances electron donation capabilities .
Drug Development
The compound serves as a scaffold for the development of new pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity or reduce toxicity. For instance, derivatives have been synthesized to improve solubility and bioavailability in drug formulations .
Case Study 1: Synthesis and Evaluation of Derivatives
A notable study involved synthesizing various derivatives of this compound by reacting it with substituted phenylacetamides. The resulting compounds were screened for their biological activities against specific targets related to metabolic disorders and neurodegenerative diseases. Results indicated that certain modifications significantly enhanced their efficacy .
Case Study 2: Pharmacological Screening
In another investigation, a series of synthesized compounds based on this structure were tested for their pharmacological profiles. The study revealed that some derivatives exhibited promising results in preclinical models for T2DM and AD, suggesting a potential pathway for further clinical development .
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological and Functional Insights
A. Receptor Affinity and Selectivity
- S 16924 (a benzodioxane-containing antipsychotic analog) demonstrates potent serotonin 5-HT₁A agonism and dopamine receptor modulation, with ID₅₀ values of 0.96 mg/kg (vs. 1.91 for clozapine) in schizophrenia-related models. Its benzodioxane-ethylketone structure enables dual activity, unlike simpler carboxylic acid derivatives .
B. Physicochemical Properties
- Solubility : Propionic acid derivatives (e.g., CAS 335212-81-2) exhibit higher aqueous solubility than benzoic acid analogs due to the smaller hydrophobic region.
- Electronic Effects : Sulfonyl-substituted derivatives (e.g., CAS 216985-67-0) show stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Biological Activity
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid (CAS No. 6761-70-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.60 g/mol |
| CAS Number | 6761-70-2 |
| Structure | Structure |
Antibacterial Activity
Research indicates that derivatives of the compound exhibit significant antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Case Study: Antibacterial Efficacy
A study conducted by Roxana et al. synthesized several thiourea derivatives related to the compound . The results demonstrated inhibition zones measuring up to 30 mm against K. pneumoniae, indicating robust antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Cytotoxicity Findings
In a comparative study against doxorubicin, the compound exhibited IC₅₀ values of approximately 12.41 µM for MCF-7 cells and lower values for HCT-116 cells (IC₅₀ = 2.29 µM), suggesting that it may be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, compounds derived from similar structures showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of the compound in models of neurodegenerative diseases like Alzheimer's. It appears to exert antioxidant effects that mitigate oxidative stress in neuronal cells.
The mechanism through which this compound exerts its neuroprotective effects may involve modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells .
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzo[1,4]dioxine derivatives and amino-propionic acid precursors. Key steps include activating the carbonyl group (e.g., using carbodiimides like EDC or DCC) and optimizing reaction conditions (solvent polarity, temperature) to enhance yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and thermal analysis:
- NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
- HPLC for purity assessment (>95% recommended for biological assays).
- DSC/TGA to determine melting point, thermal stability, and decomposition profiles .
Q. What are the key physicochemical properties to prioritize during initial characterization?
- Methodological Answer : Focus on solubility (in DMSO, water, or buffers), partition coefficient (logP via shake-flask method), and pH stability (using UV-Vis spectroscopy across pH 2–12). These properties inform formulation strategies for biological testing .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with enzymatic targets (e.g., kinases or oxidoreductases)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry.
- Enzyme Inhibition Assays : Measure IC50 values under varied substrate concentrations to distinguish competitive/non-competitive inhibition .
Q. What computational strategies are effective for predicting reaction pathways or optimizing synthesis?
- Methodological Answer :
- Quantum Chemical Calculations (e.g., DFT) to model transition states and identify low-energy pathways.
- Reaction Path Search Algorithms : Combine with experimental data to narrow optimal conditions (e.g., solvent, catalyst) via feedback loops .
Q. How should contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., assay temperature, cell line variability).
- Dose-Response Validation : Repeat assays under standardized conditions (e.g., ATP concentration fixed for kinase assays) .
Q. What methodologies are recommended for optimizing large-scale reaction conditions while minimizing byproducts?
- Methodological Answer :
- Process Control Simulations : Use tools like Aspen Plus to model mass transfer and reaction kinetics.
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, stirring rate) and identify critical parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
